

Technical Support Center: LSM10 Recombinant Protein

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Compound of Interest

Compound Name: *LS10*

Cat. No.: *B1193026*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the quality control of LSM10 recombinant protein. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is LSM10 and what is its primary function?

A1: LSM10, or U7 snRNA-associated Sm-like protein LSm10, is a protein that in humans is encoded by the LSM10 gene.^{[1][2]} It is a key component of the U7 small nuclear ribonucleoprotein (snRNP) complex.^{[2][3]} This complex is essential for the 3'-end processing of histone pre-mRNAs, a critical step in the cell cycle for producing mature histone proteins required for DNA replication.^{[2][4]} LSM10 is involved in binding to the U7 snRNA and plays a role in the positive regulation of the G1/S transition of the mitotic cell cycle.^[2]

Q2: What are the expected characteristics of a high-quality LSM10 recombinant protein?

A2: A high-quality LSM10 recombinant protein preparation should exhibit the following characteristics:

- High Purity: Typically greater than 90% as determined by SDS-PAGE.^{[5][3]}

- **Correct Molecular Weight:** The apparent molecular weight on SDS-PAGE should correspond to the predicted molecular weight of the LSM10 construct (including any tags). The theoretical molecular weight of human LSM10 is approximately 14 kDa, but this will be higher with the addition of tags like His-SUMO (an additional ~16 kDa).[5]
- **Monomeric State:** The protein should ideally exist as a monomer in solution, which can be verified by Size Exclusion Chromatography (SEC).
- **Low Endotoxin Levels:** For applications involving live cells or in vivo studies, endotoxin levels should be minimal (typically < 1.0 EU/μg of protein).

Q3: What are the recommended storage conditions for LSM10 recombinant protein?

A3: For long-term stability, it is recommended to store LSM10 recombinant protein at -20°C or -80°C.[5][6] To avoid repeated freeze-thaw cycles, which can lead to protein degradation and aggregation, the protein solution should be aliquoted upon receipt.[6] For liquid stocks, the addition of a cryoprotectant like glycerol to a final concentration of 20-50% is advisable for storage at -20°C.[5][6] Lyophilized protein can also be stored at -20°C or -80°C and should be reconstituted according to the manufacturer's instructions before use.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the expression, purification, and quality control of LSM10 recombinant protein.

Low Protein Yield

Problem: The final yield of purified LSM10 recombinant protein is lower than expected.

Potential Cause	Troubleshooting Strategy
Suboptimal Expression Conditions	Optimize induction parameters such as IPTG concentration (if using a lac-based promoter), induction temperature, and duration. Lowering the induction temperature (e.g., 16-25°C) and extending the induction time can sometimes improve the yield of soluble protein. ^{[7][8]}
Inefficient Cell Lysis	Ensure complete cell lysis by using appropriate methods. Sonication on ice is a common method. The efficiency of lysis can be checked by microscopy. Adding lysozyme to the lysis buffer can improve the disruption of E. coli cell walls.
Protein Degradation	Add protease inhibitors to the lysis buffer immediately before use. Keep the protein sample on ice or at 4°C throughout the purification process to minimize proteolytic degradation.
Poor Binding to Purification Resin	Ensure the affinity tag (e.g., His-tag) is accessible and not sterically hindered. Confirm the correct pH and ionic strength of the binding buffer for optimal interaction with the resin. For His-tagged proteins, ensure the absence of chelating agents like EDTA in the buffers.

Protein Aggregation/Insolubility

Problem: LSM10 recombinant protein is found in inclusion bodies or aggregates during and after purification.

Potential Cause	Troubleshooting Strategy
High Expression Rate	Lower the induction temperature and reduce the inducer concentration to slow down the rate of protein expression, which can facilitate proper folding.[7]
Suboptimal Buffer Conditions	Screen different buffer conditions, including pH and salt concentration, to identify conditions that enhance protein solubility. The addition of stabilizing agents such as glycerol, L-arginine, or non-detergent sulfobetaines can also be beneficial.
Presence of Disulfide Bonds	Although LSM10 is not known to have disulfide bonds, if aggregation is an issue, adding a reducing agent like DTT or β -mercaptoethanol to the buffers may help.
Freeze-Thaw Cycles	Aliquot the purified protein into single-use volumes to avoid repeated freezing and thawing, which can lead to aggregation.[6]

Quality Control Experimental Protocols

SDS-PAGE for Purity and Molecular Weight Assessment

Methodology:

- **Sample Preparation:** Mix the LSM10 recombinant protein sample with 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
- **Gel Electrophoresis:** Load the denatured protein samples and a pre-stained molecular weight marker onto a polyacrylamide gel (e.g., 15% for the ~14 kDa LSM10, or a 4-20% gradient gel for tagged protein). Run the gel in 1x SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
- **Staining:** After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 for at least 1 hour.

- **Destaining:** Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
- **Analysis:** Visualize the gel on a white light transilluminator. The purity of the LSM10 protein can be estimated by densitometry, comparing the intensity of the target protein band to any impurity bands. The molecular weight is estimated by comparing its migration to the molecular weight marker.

Western Blot for Identity Confirmation (for His-tagged LSM10)

Methodology:

- **SDS-PAGE:** Run an SDS-PAGE gel with the LSM10 protein sample as described above.
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for the His-tag (e.g., a mouse anti-His monoclonal antibody) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step as in step 5.
- **Detection:** Add a chemiluminescent HRP substrate to the membrane and detect the signal using an imaging system. A band at the expected molecular weight confirms the identity of the His-tagged LSM10 protein.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Methodology:

- **System Equilibration:** Equilibrate an appropriate SEC column (e.g., a Superdex 75 or similar column suitable for the size of LSM10) with a filtered and degassed mobile phase (e.g., PBS).
- **Sample Preparation:** Filter the purified LSM10 protein sample through a 0.22 µm filter to remove any particulate matter.
- **Injection and Separation:** Inject a defined volume of the protein sample onto the equilibrated column. The proteins will separate based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomeric protein.
- **Detection:** Monitor the elution profile using a UV detector at 280 nm.
- **Analysis:** A single, sharp peak at the expected elution volume for the monomeric form of LSM10 indicates a homogenous and non-aggregated sample. The presence of earlier eluting peaks suggests the presence of soluble aggregates.

Endotoxin Testing

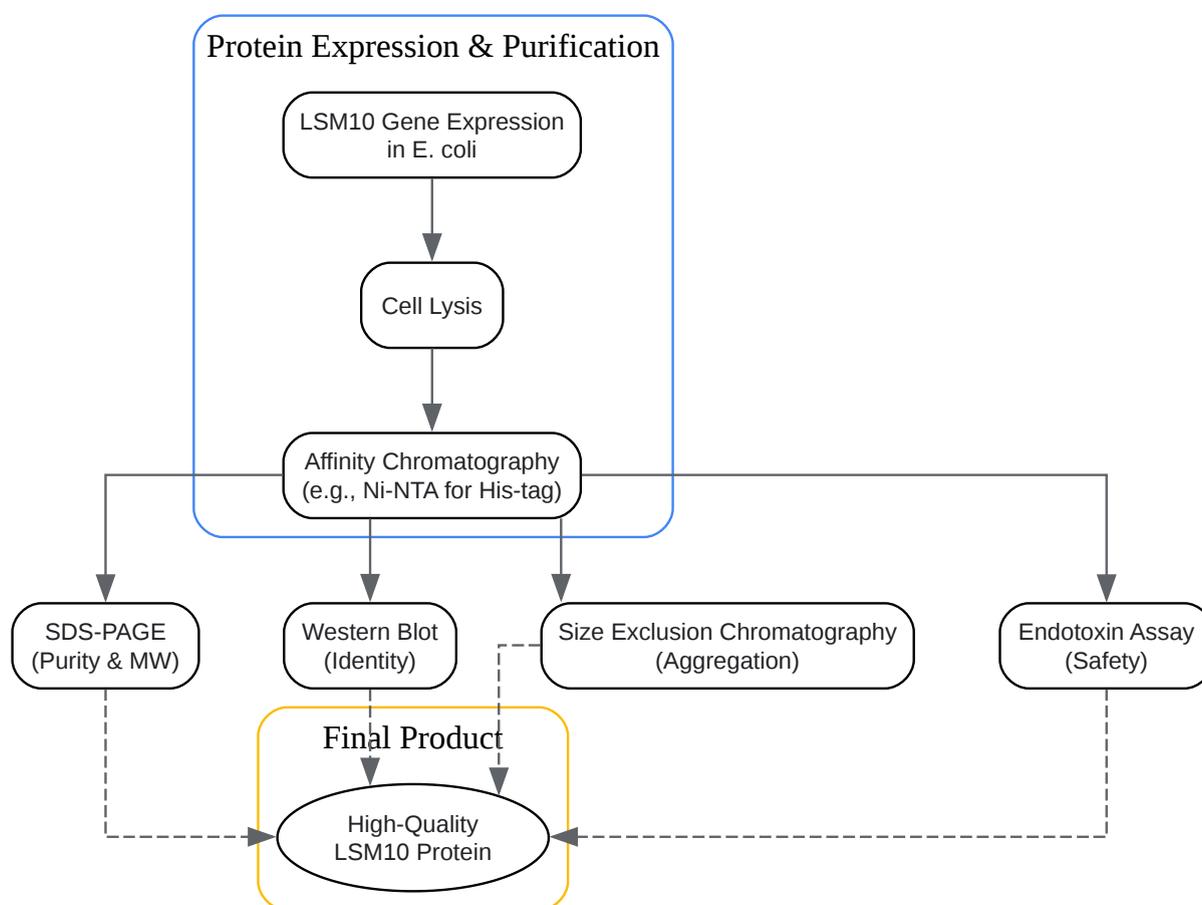
Methodology:

The Limulus Amebocyte Lysate (LAL) assay is the standard method for endotoxin detection. This can be performed using either a gel-clot, turbidimetric, or chromogenic method. The chromogenic method is summarized below.

- **Sample and Standard Preparation:** Prepare a standard curve of known endotoxin concentrations. Dilute the LSM10 protein sample to a concentration that does not interfere with the assay.
- **Assay Procedure:** Add the samples and standards to a pyrogen-free microplate. Add the LAL reagent to each well. The endotoxin in the sample will activate a cascade of enzymes in the lysate.

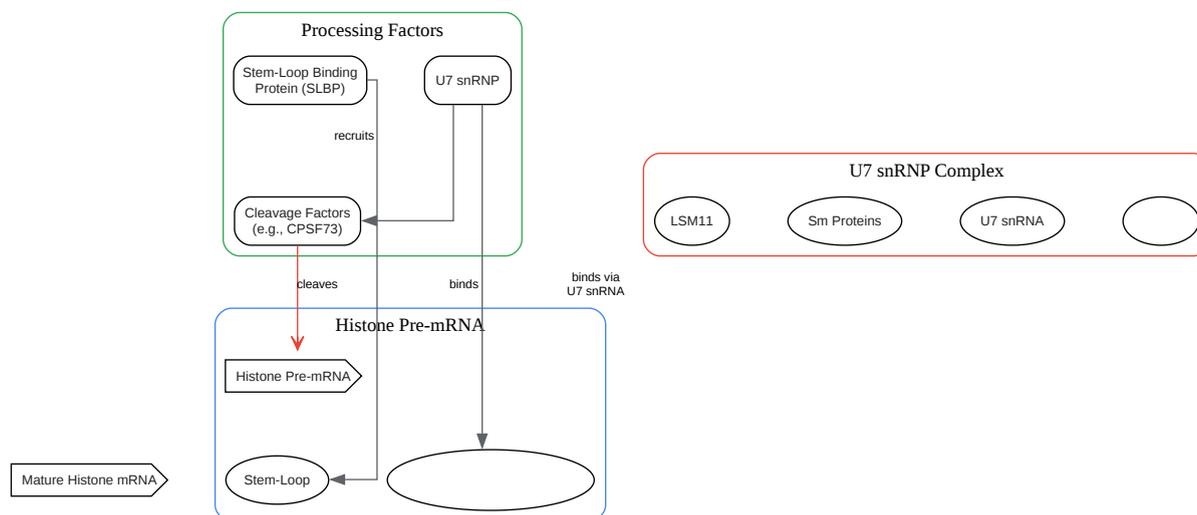
- **Substrate Addition:** Add a chromogenic substrate to the wells. The activated enzyme will cleave the substrate, resulting in the release of a colored product (p-nitroaniline).
- **Measurement:** Measure the absorbance of the wells at 405 nm using a microplate reader.
- **Calculation:** Determine the endotoxin concentration in the LSM10 sample by comparing its absorbance to the standard curve. The result is typically expressed in Endotoxin Units per microgram of protein (EU/ μ g).

Visualizations



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Caption: Quality control workflow for recombinant LSM10 protein.



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Caption: LSM10 in the histone pre-mRNA processing pathway.

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